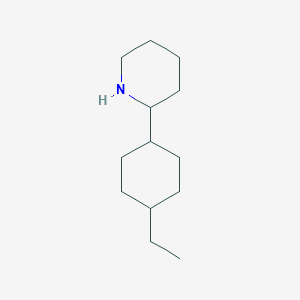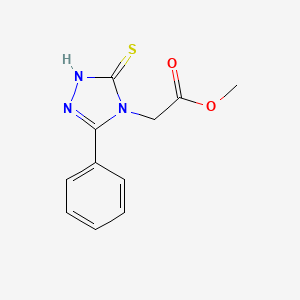
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid typically involves the methylation of 1-methylimidazole followed by oxidation reactions. One common method involves the use of methyl iodide as a methylating agent and subsequent oxidation with an oxidizing agent such as potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
化学反応の分析
Types of Reactions
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
科学的研究の応用
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, thereby modulating their availability and reactivity .
類似化合物との比較
Similar Compounds
- 4-(1H-imidazol-1-yl)benzoic acid
- 2-(1-methyl-1H-imidazol-4-yl)acetic acid
- 1-methylimidazole
Uniqueness
2-methyl-4-(1-methyl-1H-imidazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential therapeutic applications .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2-methyl-4-(1-methylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-7(9(12)13)3-4-8-5-11(2)6-10-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
WUQNFOWJYZQDDY-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CN(C=N1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












